molecular formula C9H11N3 B13495584 N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

Cat. No.: B13495584
M. Wt: 161.20 g/mol
InChI Key: YUIAYADFXZIUAJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyridine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-amino-2-bromopyridine with suitable reagents can yield the desired pyrrolo[2,3-b]pyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and cost-effective reagents. The reaction conditions are often optimized to ensure the highest possible yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of receptor tyrosine kinases, which are involved in various cellular processes.

    Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit specific signaling pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine involves the inhibition of receptor tyrosine kinases. These enzymes play a crucial role in signal transduction pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these kinases, the compound can disrupt abnormal signaling pathways often associated with cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit receptor tyrosine kinases makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

InChI

InChI=1S/C9H11N3/c1-10-5-7-6-12-9-8(7)3-2-4-11-9/h2-4,6,10H,5H2,1H3,(H,11,12)

InChI Key

YUIAYADFXZIUAJ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CNC2=C1C=CC=N2

Origin of Product

United States

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